4-[(2-Hydroxyethyl)(methyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile
Description
4-[(2-Hydroxyethyl)(methyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a hydroxyethyl(methyl)amino group at position 4, a methylsulfanyl substituent at position 2, and a phenyl ring at position 4. The 5-carbonitrile moiety enhances electron-withdrawing properties, which may influence reactivity and biological activity.
Properties
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-19(8-9-20)14-12(10-16)13(17-15(18-14)21-2)11-6-4-3-5-7-11/h3-7,20H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNWCLLSZZNGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)(methyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4,6-diphenylpyrimidine with methylthiol and hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxyethyl)(methyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Hydroxyethyl)(methyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)(methyl)amino]-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylsulfanyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Substituent Variations and Molecular Properties
4-(Diethylamino)-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS RN: 338395-08-7)
- Molecular Formula : C₂₂H₂₂N₄O
- Molecular Weight : 358.44 g/mol
- Key Substituents: Diethylamino group at position 4 (vs. hydroxyethyl(methyl)amino in the target compound). 4-Methoxyphenyl at position 6 (vs. phenyl in the target compound).
- The absence of a hydroxyethyl group reduces hydrogen-bonding capacity compared to the target compound .
4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
- Molecular Formula : C₁₈H₁₂ClN₃S₂
- Molecular Weight : 369.90 g/mol
- Key Substituents: 4-Chlorophenylsulfanyl at position 4 (vs. hydroxyethyl(methyl)amino in the target compound). Methylsulfanyl at position 2 (shared with the target compound).
- The target compound’s hydroxyethyl group may improve aqueous solubility .
4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile
- Molecular Formula : C₂₅H₂₆N₄S
- Molecular Weight : 414.57 g/mol
- Key Substituents: Cyclohexylamino at position 4 (vs. hydroxyethyl(methyl)amino). 4-Methylbenzylsulfanyl at position 2 (vs. methylsulfanyl).
- Impact: The bulky cyclohexylamino group may reduce metabolic clearance but limit blood-brain barrier penetration. The benzylsulfanyl substituent increases lipophilicity compared to the target compound’s methylsulfanyl .
Structural and Crystallographic Insights
- Crystal Packing: notes C–H···π and π–π interactions in 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile. The target compound’s hydroxyethyl group may disrupt such interactions, altering solid-state stability .
- Hydrogen Bonding: Analogs with amino groups (e.g., 4-cyclohexylamino in ) form intermolecular N–H···N bonds. The target compound’s hydroxyethyl group could introduce O–H···N hydrogen bonds, affecting solubility .
Data Tables
Table 1. Molecular Properties of Key Analogs
*Hypothetical formula based on structural analogy.
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